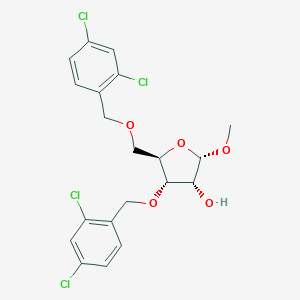

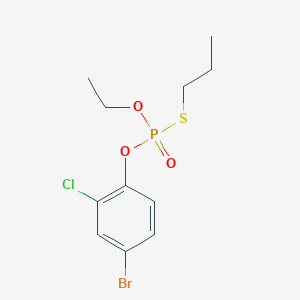

1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula for this compound is C20H20Cl4O5. Its average mass is 482.182 Da and its monoisotopic mass is 480.006500 Da12.Applications De Recherche Scientifique

Synthesis and Derivative Formation

Synthesis Techniques : This compound is synthesized from D-ribofuranose using hydroxyl protection, selective O-2-de-protection, and oxidation methods. A specific synthesis example achieved a yield of 79.1% for O-2-de-protection using 2,4-dichlorobenzyl chloride as a protective reagent and 91.8% for oxidation using DMP as an oxidant (Leng Yi-xin, 2009).

Precursor to Nucleosides : Methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides, including this compound, are extensively used as synthons to construct 2'-C-branched ribonucleosides. These compounds are crucial in the synthesis of diverse nucleoside analogues, demonstrating their importance in nucleic acid chemistry (Nan-Sheng Li, Jun Lu, J. Piccirilli, 2007).

Formation of Glycosides : The compound serves as a key component in the synthesis of glycosides with bis(indole) aglycone. These synthesized glycosides, including the ribofuranosides and analogous glycosides of indolo[2,3-a]furano(or pyrrolo)[3,4-c]carbazol-5,7-diones, have been studied for their cytotoxic activities against human tumor cell lines (L. Garaeva, A. A. Bakhmedova, I. V. Iartseva, S. I. Mel'nik, V. Adanin, 2003).

Chemical Transformations

Chemical Modification : Research has shown the transformation of related compounds like methyl 2,3-anhydro-alpha-D-ribofuranoside into various derivatives, illustrating the potential for chemical modifications of this class of compounds (G. Adiwidjaja, O. Schulze, J. Voss, J. Wirsching, 2000).

Conformational Analysis : Studies involving similar ribofuranosyl nucleosides have been performed to understand their conformational behavior, which can provide insights into the structural properties of this compound (G. Sivets, E. Kalinichenko, I. Mikhailopulo, 2007).

Applications in Nucleoside Analogue Synthesis

- Nucleoside Analogues Production : This compound and its derivatives play a significant role in the production of various nucleoside analogues, including modifications with fluorine atoms and other functional groups, which have applications in therapeutics and biochemical research (Jing-Dong Ye, X. Liao, J. Piccirilli, 2005).

Propriétés

IUPAC Name |

(2S,3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-20,25H,8-10H2,1H3/t17-,18-,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISWEUXISBNCCJ-WTGUMLROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)